molecular formula C6H8N2 B562035 3-(Aminomethyl)pyridine-2,4,5,6-d4 CAS No. 1020719-00-9

3-(Aminomethyl)pyridine-2,4,5,6-d4

Cat. No.: B562035
CAS No.: 1020719-00-9
M. Wt: 112.168
InChI Key: HDOUGSFASVGDCS-RZIJKAHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Aminomethyl)pyridine-2,4,5,6-d4” is a chemical compound with the molecular formula C6H4D4N2 . It has an average mass of 112.166 Da and a monoisotopic mass of 112.093857 Da . It is a key precursor used to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an aminomethyl group attached . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis and Ligand Design

Synthesis of 4-functionalized pyridine-based ligands with aminomethyl among other groups highlights their potential as terdendate ligands for metal ions. These compounds have been synthesized to act as synthetic handles for various functional groups, leading to monofunctional, bifunctional, and amphiphilic ligands (Vermonden et al., 2003).

Structural Analysis and Complexation

Studies on the (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and their derivatives have shown specific complexation behaviors with Zn(II), Mg(II), and Ca(II) ions. The research demonstrates the importance of the aromatic side chain and the substituent topology on the ligand's complexation properties and stability (Matczak-Jon et al., 2010).

Catalytic Applications

The catalysis of ortho-C-H bond addition of pyridine derivatives into the C=N double bond of nonactivated imines, using group 3 metal triamido complexes, was facilitated by aminomethylated products. This research presents a significant advancement in catalytic activity and the synthesis of aminomethylated compounds (Nagae et al., 2015).

Optical Properties

The synthesis and analysis of different dimensional organic-inorganic perovskites have shown that varying the position of aminomethyl on the pyridine ring can significantly affect the material's optical properties. These findings underscore the potential for using such compounds in optoelectronic applications (Li et al., 2007).

Molecular Modeling

Molecular modeling and experimental investigations have been conducted to understand the structure, vibrational spectra, and nonlinear optical properties of aminopyridine derivatives. These studies provide insights into the electronic structure and potential applications in materials science (Vural et al., 2019).

Mechanism of Action

The mechanism of action of “3-(Aminomethyl)pyridine-2,4,5,6-d4” is not specified in the search results. Its role as a precursor in the synthesis of ionic liquids suggests it may participate in reactions to form β-amino alcohols .

Properties

IUPAC Name

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661781
Record name 1-[(~2~H_4_)Pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-00-9
Record name 1-[(~2~H_4_)Pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.